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Compound of Interest

Compound Name: 4-Nitronicotinic acid N-oxide

CAS No.: 1078-05-3

Cat. No.: B086970

Get Quote

Executive Summary
4-Nitronicotinic acid N-oxide (CAS 1078-05-3) represents a specialized scaffold in

heterocyclic chemistry, characterized by a "push-pull" electronic architecture. Unlike its parent

compound, nicotinic acid, this molecule features two potent electronic modulators: an N-oxide

moiety (

) and a nitro group (

) at the C4 position.

This guide analyzes the structural and electronic distinctiveness of 4-Nitronicotinic acid N-
oxide. We objectively compare it against its non-oxidized and non-nitrated analogues to

demonstrate its superior utility as an electrophilic substrate for Nucleophilic Aromatic

Substitution (

), a critical pathway in the synthesis of antiviral and anti-inflammatory agents.
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Molecular Architecture & Electronic Landscape
Electronic "Push-Pull" Dynamics
The reactivity of 4-Nitronicotinic acid N-oxide is defined by the competition between the N-

oxide and the nitro group.

The N-Oxide Effect: While the oxygen atom is electron-rich, the formally positive nitrogen (

) exerts a strong inductive electron-withdrawing effect on the ring, particularly activating the
C2 and C4 positions toward nucleophilic attack.

The Nitro Effect: The nitro group at C4 reinforces this electron deficiency.

The Carboxyl Effect: The C3 carboxylic acid adds further electron withdrawal and steric

constraint, but its primary role is often as a handle for solubility or further coupling.

Key Insight: The convergence of the N-oxide activation and the nitro group's withdrawal creates

a "hotspot" at C4, making this molecule significantly more reactive toward

than 4-nitropyridine or nicotinic acid N-oxide alone.

Visualization of Electronic Activation
The following diagram illustrates the resonance contributions that deplete electron density at

C4, facilitating nucleophilic attack.
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Figure 1: Convergence of electronic effects rendering C4 highly susceptible to nucleophilic

substitution.

Comparative Analysis: The "Guide"
This section contrasts 4-Nitronicotinic acid N-oxide with its closest structural analogues to

justify its selection in synthetic workflows.

Table 1: Physicochemical & Reactivity Comparison
Feature

4-Nitronicotinic Acid

N-Oxide

Nicotinic Acid N-

Oxide

4-Nitropyridine N-

Oxide

CAS Number 1078-05-3 2398-81-4 1124-33-0

Formula

Mol. Weight 184.11 g/mol 139.11 g/mol 140.10 g/mol

Melting Point ~170–172 °C ~254 °C (dec.) 161–164 °C

C4 Reactivity
High (

)

Low (Requires

activation)

High (

)

Solubility
Polar organic (DMSO,

MeOH)
Water, Polar organic Polar organic

Primary Use

Intermediate for 4-

functionalized nicotinic

acids

Metabolite / Ligand
Precursor for 4-sub.

pyridines

Analysis:

Thermal Properties: The introduction of the nitro group significantly lowers the melting point

compared to Nicotinic Acid N-oxide (~170°C vs. 254°C), likely due to the disruption of the

intermolecular hydrogen bonding network typical of pyridine carboxylic acids.
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Reactivity Profile: While 4-Nitropyridine N-oxide is also reactive, the presence of the C3-

carboxyl group in 4-Nitronicotinic acid N-oxide allows for orthogonal functionalization (e.g.,

amide coupling at C3 after substitution at C4), making it a superior scaffold for complex drug

design.

Experimental Protocols
Synthesis via Nitration
Note: This protocol is adapted from standard nitration procedures for pyridine N-oxides (Hertog

et al.) and optimized for the carboxylic acid derivative.

Reagents: Nicotinic Acid N-oxide (1.0 eq), Fuming Nitric Acid (

, d=1.5), Conc. Sulfuric Acid (

).

Step-by-Step Workflow:

Preparation: Dissolve Nicotinic Acid N-oxide in conc.

in a round-bottom flask.

Addition: Slowly add fuming

while maintaining the temperature below 50°C to prevent uncontrolled exotherms.

Reaction: Heat the mixture to 100°C for 4–6 hours. Causality: High temperature is required

to overcome the deactivating effect of the protonated N-oxide and the carboxyl group, forcing

nitration at the C4 position.

Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a

solid.

Purification: Filter the solid, wash with ice-cold water, and recrystallize from water or ethanol.

Validation: Check Melting Point (Target: 170–172°C).
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Spectroscopic Characterization (Expected Data)
IR (KBr):

(acid): ~1700–1720

(asymmetric/symmetric): ~1530

/ 1350

(N-oxide): ~1200–1300

(strong band)

-NMR (DMSO-

):

Expect a significant downfield shift for the proton at C2 (singlet) and C6 (doublet) due to

the electron-withdrawing nature of the nitro and N-oxide groups. The C5 proton will appear

as a doublet coupled to C6.

Applications in Drug Development[1]
The primary utility of 4-Nitronicotinic acid N-oxide lies in its role as a "masked" 4-substituted

nicotinic acid. The nitro group is a superb leaving group in this system.

Workflow: Synthesis of 4-Amino Derivatives
Many bioactive molecules require an amino or ether linkage at C4.
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Figure 2: Synthetic pathway converting the N-oxide scaffold into functionalized drug precursors.

Protocol for S_NAr Displacement:

Suspend 4-Nitronicotinic acid N-oxide in ethanol or DMF.

Add nucleophile (e.g., morpholine, benzylamine) in slight excess (1.1 eq).

Heat to reflux (Ethanol) or 80°C (DMF). The reaction is typically faster than with non-oxidized

pyridines.

Isolate product by precipitation or extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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